3-Isopropyl-3-(1-imidazolylmethyl)indole

Catalog No.
S546282
CAS No.
72818-36-1
M.F
C15H17N3
M. Wt
239.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropyl-3-(1-imidazolylmethyl)indole

CAS Number

72818-36-1

Product Name

3-Isopropyl-3-(1-imidazolylmethyl)indole

IUPAC Name

3-(imidazol-1-ylmethyl)-2-propan-2-yl-1H-indole

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

InChI

InChI=1S/C15H17N3/c1-11(2)15-13(9-18-8-7-16-10-18)12-5-3-4-6-14(12)17-15/h3-8,10-11,17H,9H2,1-2H3

InChI Key

NZXGMVRYQLENHC-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C2=CC=CC=C2N1)CN3C=CN=C3

Solubility

Soluble in DMSO, not in water

Synonyms

3-isopropyl-3-(1-imidazolylmethyl)indole, UK 34787, UK 34787 monohydorchloride, UK-34787

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2N1)CN3C=CN=C3

Description

The exact mass of the compound 3-Isopropyl-3-(1-imidazolylmethyl)indole is 239.1422 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 342229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

239.1422

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

72818-36-1

Wikipedia

UK 34787

Dates

Modify: 2023-08-15
1: Gresele P, Blockmans D, Deckmyn H, Vermylen J. Adenylate cyclase activation determines the effect of thromboxane synthase inhibitors on platelet aggregation in vitro. Comparison of platelets from responders and nonresponders. J Pharmacol Exp Ther. 1988 Jul;246(1):301-7. PubMed PMID: 3134542.
2: Heptinstall S, Fox SC. Human blood platelet behaviour after inhibition of thromboxane synthetase. Br J Clin Pharmacol. 1983;15 Suppl 1:31S-37S. PubMed PMID: 6401998; PubMed Central PMCID: PMC1427694.
3: Peacock I, Hawkins M, Heptinstall S. Platelet behaviour in non-insulin-dependent diabetes--influence of vascular complications, treatment and metabolic control. Thromb Haemost. 1986 Jun 30;55(3):361-5. PubMed PMID: 3092392.
4: Heptinstall S, Bevan J, Cockbill SR, Hanley SP, Parry MJ. Effects of a selective inhibitor of thromboxane synthetase on human blood platelet behaviour. Thromb Res. 1980 Oct 15;20(2):219-30. PubMed PMID: 7193919.
5: Carey F, Haworth D. Thromboxane synthase inhibition: implications for prostaglandin endoperoxide metabolism. II. Testing the 'redirection hypothesis' in an acute intravenous challenge model. Prostaglandins. 1986 Jan;31(1):47-59. PubMed PMID: 3754057.
6: Haworth D, Carey F. Thromboxane synthase inhibition: implications for prostaglandin endoperoxide metabolism. I. Characterisation of an acute intravenous challenge model to measure prostaglandin endoperoxide metabolism. Prostaglandins. 1986 Jan;31(1):33-45. PubMed PMID: 3081969.
7: Hornby EJ, Skidmore IF. Evidence that prostaglandin endoperoxides can induce platelet aggregation in the absence of thromboxane A2 production. Biochem Pharmacol. 1982 Mar 15;31(6):1158-60. PubMed PMID: 7200773.

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